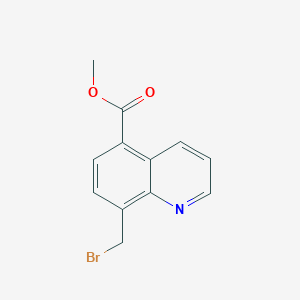

Methyl 8-(bromomethyl)quinoline-5-carboxylate

Description

Properties

IUPAC Name |

methyl 8-(bromomethyl)quinoline-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO2/c1-16-12(15)10-5-4-8(7-13)11-9(10)3-2-6-14-11/h2-6H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNXFJEWIZOSRFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C=CC=NC2=C(C=C1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20513748 | |

| Record name | Methyl 8-(bromomethyl)quinoline-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20513748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82967-40-6 | |

| Record name | Methyl 8-(bromomethyl)quinoline-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20513748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Medicinal Chemistry Applications of 8-Substituted Quinoline-5-Carboxylates

This technical guide details the medicinal chemistry, synthesis, and therapeutic applications of 8-substituted quinoline-5-carboxylates . This scaffold is a critical "privileged structure" in drug discovery, serving as a dual-functional pharmacophore that combines metal-chelating properties (via the 8-hydroxyquinoline core) with a modifiable vector at the 5-position for target engagement.

Technical Guide & Whitepaper

Executive Summary: The Scaffold Advantage

The 8-substituted quinoline-5-carboxylate core represents a high-value template in fragment-based drug design (FBDD). Unlike simple quinolines, this specific substitution pattern offers a unique "push-pull" electronic system:

-

Position 8 (Chelation/Solubility): Typically an electron-donating group (hydroxyl, amino) that governs metal coordination (

, -

Position 5 (Target Vector): The carboxylate moiety serves as an electron-withdrawing handle, essential for hydrogen bonding interactions or as a precursor for amides/hydrazides that extend into deep protein pockets (e.g., HIV Integrase, HIF Prolyl Hydroxylase).

Key Therapeutic Areas:

-

Oncology: HIF-1

downregulation and KDM2/7 histone demethylase inhibition. -

Virology: HIV-1 Integrase inhibition (blocking IN-LEDGF/p75 interaction).

-

Bacteriology: Gyrase inhibition and metalloenzyme disruption in MDR strains.

Synthetic Architectures

Accessing the 5-carboxylate core requires regiospecific functionalization. Standard electrophilic aromatic substitution often favors the 7-position; therefore, specific protocols are required to secure the 5-position.[1]

Primary Synthetic Route: Modified Reimer-Tiemann

The most direct route to the 5-carboxylic acid from an 8-hydroxyquinoline precursor utilizes a modified Reimer-Tiemann reaction with carbon tetrachloride (

Mechanism:

-

Deprotonation: The 8-hydroxyl group is deprotonated by strong base (

). -

Carbene Attack: The phenoxide directs electrophilic attack of the trichloromethyl cation (formed from

) to the para position (C5). -

Hydrolysis: The intermediate trichloromethyl adduct is hydrolyzed in situ to the carboxylic acid.[1]

Alternative Route: Azo-Coupling & Hydrolysis

For sensitive substrates, an azo-coupling strategy offers milder conditions and high regioselectivity for the C5 position.[1]

-

Coupling: React 8-hydroxyquinoline with a diazonium salt (e.g., from ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate). This occurs exclusively at C5 due to steric hindrance and electronic direction at C7.

-

Cleavage/Hydrolysis: Reductive cleavage or acid hydrolysis yields the 5-carboxylic acid derivative.[1]

Visualization: Synthetic Pathways

Figure 1: Dual synthetic pathways to the 5-carboxylate core. The Reimer-Tiemann route (top) is preferred for scale, while the Azo route (bottom) offers milder conditions.

Detailed Experimental Protocol

Protocol: Synthesis of Ethyl 8-Hydroxyquinoline-5-Carboxylate Validation Level: Standard Organic Synthesis

Reagents:

-

8-Hydroxyquinoline (14.5 g, 0.1 mol)

-

Sodium Hydroxide (NaOH) (40 g, 1.0 mol) in

(100 mL) -

Carbon Tetrachloride (

) (20 mL) [Caution: Hepatotoxic] -

Ethanol (Absolute)

-

Sulfuric Acid (

, conc.)

Step-by-Step Methodology:

-

Carboxylation (The Acid):

-

Dissolve 8-hydroxyquinoline in the aqueous NaOH solution in a 500 mL round-bottom flask.

-

Heat to 60°C. Add

dropwise over 1 hour with vigorous stirring. -

Reflux the mixture for 8–12 hours. The solution will turn deep orange/red.[1]

-

Cool to room temperature and acidify to pH 3–4 using dilute

. -

Filter the yellow precipitate (8-hydroxyquinoline-5-carboxylic acid). Recrystallize from ethanol/water.[1] Yield: ~50–60%.[1]

-

-

Esterification (The Product):

Therapeutic Case Studies

Oncology: HIF-1 Sensitization

Mechanism: 5-carboxy-8-hydroxyquinoline derivatives act as sensitizers in solid tumors.[1] By chelating iron (

-

Key Insight: The 5-carboxylate group prevents metabolic deactivation and improves solubility compared to the parent 8-hydroxyquinoline.[1]

Virology: HIV-1 Integrase Inhibition

The 8-hydroxyquinoline scaffold binds to the catalytic core of HIV-1 Integrase (IN), sequestering the critical

-

Role of 5-Carboxylate: It serves as a vector to attach hydrophobic aryl groups (via amide linkage) that occupy the LEDGF/p75 binding pocket, disrupting the interaction between the virus and the host chromatin tethering protein.

-

Data Point: Derivatives with a 5-carboxamide linker show

values in the low micromolar range (<5

Structure-Activity Relationship (SAR) Data

The following table summarizes the biological impact of substitutions at the 5 and 8 positions.

| Compound Class | R-8 Substituent | R-5 Substituent | Primary Activity | Target/Mechanism |

| Parent | -OH | -H | Bactericidal | Metal Chelation (Non-specific) |

| 5-Carboxy | -OH | -COOH | Anti-tumor | HIF-1 |

| 5-Ester | -OH | -COOEt | Prodrug / Scaffold | Improved Lipophilicity |

| 5-Amide | -OH | -CONHR (Aryl) | Anti-viral (HIV) | Integrase-LEDGF/p75 Inhibition |

| 5-Sulfonamide | -OH | -SO2NHR | Antibacterial | Methicillin-Resistant S. aureus (MRSA) |

Mechanism of Action Visualization

The following diagram illustrates the multimodal action of the scaffold in an oncology context (HIF-1

Figure 2: Mechanism of Action.[2][3] The 5-carboxy-8-hydroxyquinoline scaffold chelates the Iron cofactor, inhibiting PHD enzymes, which stabilizes HIF-1

References

-

Fragment-Based Discovery of 8-Hydroxyquinoline Inhibitors of the HIV-1 Integrase-LEDGF/p75 Interaction. Journal of Medicinal Chemistry. Link

-

Anti-tumor drug sensitizer employing 5-carboxy-8-hydroxyquinoline. Google Patents (WO2021109796A1). Link

-

Synthesis and biological activity of 8-hydroxyquinoline-5-carboxylic acid derivatives. Molecules. Link

-

Ethyl 8-hydroxyquinoline-5-carboxylate Compound Summary. PubChem. Link

-

Reimer–Tiemann reaction: Mechanisms and Synthetic Applications. Wikipedia / Organic Chemistry Portal. Link

Sources

- 1. CN110128338A - A kind of 8-hydroxyquinoline quaternary ammonium salt and its preparation method and application - Google Patents [patents.google.com]

- 2. Synthesis and antitumor mechanisms of two new 8-hydroxyquinoline platinum(ii) derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. scispace.com [scispace.com]

The 8-Bromomethylquinoline Moiety: Reactivity, Synthesis, and Application in Molecular Design

Executive Summary: The Electronic & Steric Landscape

The 8-bromomethylquinoline system represents a unique intersection of heterocyclic chemistry and benzylic reactivity. Unlike its carbocyclic analog (1-(bromomethyl)naphthalene), the 8-bromomethylquinoline moiety possesses a critical electronic feature: the quinoline nitrogen atom at the peri-position (position 1).

This structural arrangement creates a distinct reactivity profile governed by two opposing forces:

-

High Electrophilicity: The benzylic carbon is highly susceptible to

attack due to the electron-withdrawing nature of the quinoline ring and the stability of the transition state. -

The Peri-Effect (Nitrogen Interaction): The proximity of the nitrogen lone pair (approx. 2.4 Å distance to the methylene carbon) influences reactivity through potential intramolecular catalysis or self-quenching (dimerization), and is the fundamental switch for its application in Photoinduced Electron Transfer (PET) sensors.

This guide details the handling, synthesis, and application of this moiety, specifically distinguishing it from the less reactive 8-bromoquinoline (aryl halide).

Synthesis: The Radical Bromination Protocol

The most reliable route to 8-bromomethylquinoline is the Wohl-Ziegler radical bromination of 8-methylquinoline. Direct bromination with elemental bromine often leads to ring halogenation or charge-transfer complexes with the nitrogen.

Reaction Mechanism

The reaction proceeds via a free-radical chain mechanism. Success depends on maintaining a low concentration of molecular bromine (provided by NBS) to prevent electrophilic aromatic substitution on the activated quinoline ring.

Figure 1: Radical pathway for the selective functionalization of the methyl group.

Optimized Synthetic Protocol

Objective: Synthesis of 8-bromomethylquinoline from 8-methylquinoline.

Reagents:

-

8-Methylquinoline (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.05 eq) — Recrystallize from water before use to remove free Br2.

-

Azobisisobutyronitrile (AIBN) (0.05 eq) or Benzoyl Peroxide.

-

Solvent: Carbon Tetrachloride (

) or Benzotrifluoride (PhCF3) as a greener alternative.

Step-by-Step Methodology:

-

Preparation: Dissolve 8-methylquinoline in anhydrous solvent (0.2 M concentration) in a round-bottom flask equipped with a reflux condenser.

-

Addition: Add NBS and the radical initiator (AIBN) to the solution.

-

Activation: Heat the mixture to reflux. A tungsten light source (300W) can be shone on the flask to accelerate initiation if chemical initiation is sluggish.

-

Monitoring: Reflux for 4–6 hours. Monitor via TLC (Hexane/EtOAc).[1][2] The succinimide byproduct will float to the top (in

). -

Workup: Cool to

to precipitate remaining succinimide. Filter. -

Purification: Evaporate solvent. Critical: The product is unstable on silica gel due to hydrolysis. Purify via rapid filtration through neutral alumina or recrystallization from cyclohexane.

Yield Expectation: 60–75%. Safety Note: The product is a potent lachrymator and skin irritant. Handle only in a fume hood.

Reactivity Profile: Nucleophilic Substitution ( )

The 8-bromomethyl group is an exceptional alkylating agent. The table below summarizes its reactivity toward common nucleophiles compared to standard benzyl bromide.

Comparative Reactivity Data

| Nucleophile Class | Substrate Example | Reaction Conditions | Relative Rate/Yield | Mechanistic Insight |

| Primary Amines | Propylamine | High (>90%) | Rapid | |

| Secondary Amines | Piperazine / Morpholine | High (85-95%) | Ideal for generating PET sensors (see Section 4). | |

| Thiols | Cysteine derivatives | Very High | Soft-soft interaction favors rapid substitution. | |

| Azides | Sodium Azide ( | Quantitative | Precursor for "Click" chemistry (CuAAC). |

The "Self-Quaternization" Instability

A common pitfall in storing 8-bromomethylquinoline is intermolecular quaternization. The quinoline nitrogen of one molecule attacks the bromomethyl group of another, forming an insoluble oligomeric salt.

-

Mitigation: Store at

in the dark. For long-term storage, conversion to the hydrochloride salt is recommended to deactivate the nitrogen lone pair.

Application Case Study: Fluorescent PET Sensors

The most high-value application of 8-bromomethylquinoline is as a building block for "Off-On" fluorescent sensors for metal ions (

The PET Mechanism

In the free ligand state, the nitrogen lone pair transfers an electron to the excited fluorophore (quenching). Upon metal binding, the lone pair is engaged, the energy level drops, and Photoinduced Electron Transfer (PET) is blocked, restoring fluorescence.

Figure 2: The logic gate mechanism of quinoline-based chemosensors.

Protocol: Synthesis of a Zinc Sensor (TSQ Analog)

Reaction: Coupling 8-bromomethylquinoline with p-toluenesulfonamide derivatives.

-

Reagents: 8-bromomethylquinoline (1.0 eq), N-tosyl-ethylenediamine (1.1 eq),

(2.0 eq), Acetonitrile (dry). -

Procedure:

-

Suspend

in acetonitrile. -

Add the amine/sulfonamide component. Stir for 30 mins to activate.

-

Add 8-bromomethylquinoline dropwise at

. -

Allow to warm to RT and stir for 12 hours.

-

-

Workup: Filter inorganic salts. Concentrate filtrate.

-

Purification: Column chromatography (DCM/MeOH). Note: The product will likely be fluorescent under UV light (365 nm) only if acidified or metal-bound on the TLC plate.

References

-

ChemicalBook. (n.d.). 8-Bromoquinoline synthesis and general procedures. Retrieved from

-

Lumen Learning. (n.d.). Factors affecting rate of nucleophilic substitution reactions.[3][4][5] Retrieved from

-

National Institutes of Health (PMC). (2025). A new quinoline-based fluorescent-colorimetric chemosensor for sensitive and selective “on–off” detection of Pb2+ ions. Retrieved from

-

MDPI. (2021). The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination.[6] Retrieved from

-

ResearchGate. (2016). Reinvestigation of bromination of 8-substituted quinolines. Retrieved from

Sources

- 1. 8-Bromoquinoline synthesis - chemicalbook [chemicalbook.com]

- 2. WO2010129451A1 - Process for preparing bromo-substituted quinolines - Google Patents [patents.google.com]

- 3. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Methodological & Application

Conditions for coupling amines with Methyl 8-(bromomethyl)quinoline-5-carboxylate

Introduction & Chemical Context

Methyl 8-(bromomethyl)quinoline-5-carboxylate (1 ) is a high-value scaffold often employed in the synthesis of PARP inhibitors (e.g., Talazoparib analogs) and DNA-intercalating agents. Its reactivity is defined by two competing electrophilic sites: the highly reactive benzylic-like bromide at the C8 position and the methyl ester at the C5 position.

For medicinal chemists, the objective is typically chemoselective

Critical Reactivity Profile

-

The Electrophile (1): The C8-bromomethyl group is activated by the aromatic quinoline system. However, the "peri" effect (proximity to the quinoline nitrogen) creates a unique steric environment that can trap protons or coordinate with metal cations.

-

The Nucleophile (Amine): Reactivity correlates with nucleophilicity vs. basicity. Sterically hindered amines may require elevated temperatures, increasing the risk of ester degradation.

Mechanistic Insight & Optimization Strategy

The reaction follows a classical

-

Over-Alkylation: Primary amines (

) react to form secondary amines, which are often more nucleophilic than the starting material, leading to tertiary amine byproducts. -

Ester Hydrolysis: The C5-methyl ester is susceptible to saponification if aqueous bases (e.g., NaOH, LiOH) are used, or transesterification if nucleophilic alcohols (MeOH, EtOH) are used as solvents.

-

Elimination/Hydrolysis of Bromide: The benzylic bromide is moisture-sensitive. Wet solvents will convert the bromide to the alcohol (C8-

), which is a dead-end for

Reaction Pathway Diagram

Figure 1: Mechanistic pathway showing the desired

Optimized Conditions Screening

The following matrix summarizes the impact of solvent and base choices specifically for quinoline-5-carboxylate derivatives.

| Variable | Recommendation | Rationale |

| Solvent | Acetonitrile (ACN) or DMF | ACN: Best for workup (evaporates easily). DMF: Essential for polar/salt amines but requires aqueous workup. Avoid: Alcohols (transesterification risk). |

| Base | ||

| Temp | Start cold to suppress over-alkylation. Heat to | |

| Stoichiometry | 1.0 : 1.2 (Electrophile : Amine) | Use slight excess of amine for secondary amines. For primary amines, use 1.0 : 3.0 or inverse addition. |

Standard Operating Protocol (The "Gold Standard")

This protocol is designed for Secondary Amines or Hindered Primary Amines .

Reagents:

-

Methyl 8-(bromomethyl)quinoline-5-carboxylate (1 ) (1.0 equiv)

-

Amine (Nucleophile) (1.1 – 1.2 equiv)

-

Potassium Carbonate (

), anhydrous (2.0 – 3.0 equiv) -

Acetonitrile (ACN), anhydrous (0.1 M concentration relative to 1 )

Step-by-Step Methodology:

-

Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

) or Argon. -

Solvation: Add 1 and anhydrous ACN. Stir until fully dissolved. Note: If the starting material is not fully soluble, add DMF dropwise until clear.

-

Base Addition: Add anhydrous

.[1] The mixture will become a suspension. -

Amine Addition:

-

Liquid Amines: Add dropwise via syringe at Room Temperature (RT).

-

Solid Amine Salts (e.g., HCl salt): Premix the amine salt with 1.0 equiv of DIPEA in a separate vial of ACN, then add to the main reaction.

-

-

Reaction Monitoring: Stir at RT. Monitor by TLC (System: 50% EtOAc/Hexanes) or LCMS every 30 minutes.

-

Checkpoint: Product usually appears as a more polar spot than the starting bromide.

-

-

Workup (Self-Validating):

-

Dilute with EtOAc.[2]

-

Wash with Water (

) and Brine ( -

Crucial Check: Check the pH of the aqueous layer. It should be neutral/basic (

). If acidic, amine may be trapped in the aqueous phase.

-

-

Purification: Dry organic layer over

, filter, and concentrate. Purify via flash chromatography (SiO2).

Troubleshooting & Advanced Workflows

Scenario A: Primary Amines (Preventing Double Alkylation)

Primary amines are prone to reacting twice. To prevent this:

-

Inverse Addition: Dissolve the Amine (3.0 equiv) and Base in solvent. Add the Bromide (1) solution dropwise very slowly over 1 hour.

-

Temperature Control: Perform the addition at

.

Scenario B: "Dead" Reaction (Low Conversion)

If the bromide remains unconsumed after 4 hours:

-

Add NaI (0.1 equiv) to generate the in situ iodide (Finkelstein condition). The iodide is a better leaving group than bromide.

-

Increase temperature to

. Warning: Do not exceed

Decision Logic for Protocol Selection

Figure 2: Decision tree for selecting reaction conditions based on amine classification.

References

-

General N-Alkylation of Benzylic Bromides

-

Cesium Hydroxide Promoted Alkylation (Patent)

-

Reactivity of 8-Substituted Quinolines

-

Synthesis of Bromoisoquinolines (Analogous Chemistry)

-

US Patent 6,500,954 B1. "Synthesis of 5- or 8-bromoisoquinoline derivatives." Link

-

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Rhodium-catalyzed direct alkylation of benzylic amines using alkyl bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US6423871B1 - Efficient synthesis of secondary amines by selective alkylation of primary amines - Google Patents [patents.google.com]

- 4. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]

- 5. semanticscholar.org [semanticscholar.org]

Using Methyl 8-(bromomethyl)quinoline-5-carboxylate as a building block in peptidomimetics

This Application Note is written for the "Senior Application Scientist" persona, focusing on high-value, actionable protocols for drug discovery.

Executive Summary

Methyl 8-(bromomethyl)quinoline-5-carboxylate (MBQC-5) is a specialized bifunctional building block used to introduce rigid heterocyclic constraints into peptide backbones. Unlike flexible alkyl linkers, the quinoline core provides a fixed geometry that can induce secondary structure (turns/helices) while offering

This guide details the use of MBQC-5 for Cysteine-Based Macrocyclization , a strategy where the molecule serves as a "staple" between a cysteine thiol and an N-terminal amine (or Lysine

Key Chemical Attributes

| Property | Specification | Relevance to Protocol |

| Molecular Formula | Bifunctional: Electrophile ( | |

| Reactive Moiety A | 8-Bromomethyl | Highly reactive alkylating agent (Specific for Cysteine/Thiols) |

| Reactive Moiety B | 5-Methyl Ester | Masked carboxylic acid; requires hydrolysis for amide coupling |

| Solubility | DMSO, DMF, DCM | Compatible with standard Solid Phase Peptide Synthesis (SPPS) |

| UV/Vis | Intrinsic fluorophore for cellular tracking |

Strategic Application: The "Quinoline Staple"

The primary application of MBQC-5 is the conversion of linear peptides into cyclic peptidomimetics. This process improves metabolic stability (protease resistance) and membrane permeability.

Mechanism of Action:

-

Site-Specific Alkylation: The bromomethyl group reacts chemoselectively with a Cysteine thiol via

displacement under mild basic conditions. -

Activation: The methyl ester is hydrolyzed (saponified) to a carboxylic acid.

-

Cyclization: The newly formed acid is coupled to the N-terminus (or an internal Lysine) to close the ring.

Pathway Visualization

The following diagram illustrates the workflow for On-Resin Macrocyclization using MBQC-5.

Caption: Workflow for converting a linear resin-bound peptide into a quinoline-stapled macrocycle.

Detailed Experimental Protocols

Safety Precaution

Warning: The 8-(bromomethyl) moiety is a potent lachrymator and alkylating agent. All steps involving the neat reagent must be performed in a fume hood. Double-gloving is recommended.

Protocol A: On-Resin Cysteine Alkylation (S-Alkylation)

This protocol assumes a resin-bound peptide (0.1 mmol scale) with a free Cysteine side chain (Trt protecting group already removed) and an Fmoc-protected N-terminus.

Reagents:

-

Methyl 8-(bromomethyl)quinoline-5-carboxylate (MBQC-5)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

DIPEA (N,N-Diisopropylethylamine)

-

TCEP (Tris(2-carboxyethyl)phosphine)

Procedure:

-

Resin Preparation: Swell the resin (0.1 mmol peptide) in DMF for 20 minutes.

-

Reduction: To ensure the Cysteine thiol is not oxidized (disulfide), treat the resin with 5 mL of 10 mM TCEP in DMF for 30 minutes. Drain and wash with DMF (3x).

-

Reagent Dissolution: Dissolve MBQC-5 (3 equivalents, 0.3 mmol) in 2 mL of anhydrous DMF.

-

Note: If solution is turbid, sonicate briefly.

-

-

Reaction: Add the MBQC-5 solution to the resin, followed immediately by DIPEA (4 equivalents, 0.4 mmol) .

-

Incubation: Agitate at Room Temperature (RT) for 2 hours.

-

QC Check: Perform a micro-cleavage and analyze via LC-MS. Look for the mass shift:

(Mass of Quinoline-Ester minus HBr). The Bromine isotope pattern (

-

-

Wash: Drain and wash resin thoroughly with DMF (5x) and DCM (5x) to remove excess alkylating agent.

Protocol B: On-Resin Ester Hydrolysis & Cyclization

Following Protocol A, the peptide now contains the quinoline scaffold attached to the Cysteine, but it terminates in a methyl ester. This must be converted to an acid for cyclization.

Reagents:

-

LiOH (Lithium Hydroxide) or TMSOK (Potassium Trimethylsilanolate)

-

THF (Tetrahydrofuran) / Water

-

HATU / HOAt / DIPEA (Coupling agents)

Procedure:

-

Ester Hydrolysis (Saponification):

-

Suspend resin in THF:Water (4:1) .

-

Add LiOH (10 equivalents) .

-

Agitate at RT for 4 hours.

-

Note: Methyl esters on solid support can be slow to hydrolyze. TMSOK in dry THF is a more aggressive alternative if LiOH fails.

-

Wash resin with Water (3x), DMF (3x), DCM (3x).

-

-

N-Terminal Deprotection:

-

Treat resin with 20% Piperidine in DMF (2 x 10 min) to remove the N-terminal Fmoc group.

-

Wash with DMF (5x).

-

-

Cyclization (Macrolactamization):

-

Dissolve HATU (3 eq) and HOAt (3 eq) in DMF.

-

Add to resin, followed by DIPEA (6 eq) .

-

Agitate for 4–12 hours.

-

Critical: Perform this step at a lower concentration (dilute conditions) if possible to favor intramolecular cyclization over intermolecular dimerization, although the "pseudo-dilution" of the solid phase helps.

-

-

Final Cleavage:

-

Wash resin (DMF/DCM).

-

Cleave using standard TFA cocktail (TFA/TIPS/Water 95:2.5:2.5) for 2 hours.

-

Precipitate in cold diethyl ether and lyophilize.

-

Troubleshooting & Quality Control

Common Failure Modes

| Observation | Root Cause | Corrective Action |

| Incomplete Alkylation | Oxidized Cysteine (Disulfide) | Repeat TCEP reduction step before adding MBQC-5. |

| Product +14 Da | Methyl ester not hydrolyzed | Increase LiOH reaction time or switch to TMSOK/THF. |

| Broad Peak / Smearing | Aggregation during cyclization | Use "Magic Mixture" (DCM/DMF/NMP + 1% Triton X) for cyclization step. |

| Low Fluorescence | Quenching by Trp/Tyr | Quinoline fluorescence is environment-sensitive. Verify structure via MS; fluorescence is secondary. |

LC-MS Validation Logic

When analyzing the final product, use the following logic to validate the scaffold incorporation:

-

Mass Shift: The net addition to the linear peptide (assuming cyclization and loss of MeOH/HBr) is +169.05 Da (

). -

UV Trace: Look for a distinct absorption band at 300–320 nm (Quinoline), which is absent in standard amino acids (Trp absorbs ~280 nm).

References

-

Quinoline Scaffolds in Drug Discovery: Solomon, V. R., & Lee, H. (2011).[1] Quinoline as a privileged scaffold in cancer drug discovery.[1][2][3][4] Current Medicinal Chemistry.

-

Cysteine Alkylation Methodologies: Chalker, J. M., et al. (2011).[5] Methods for converting cysteine to dehydroalanine on peptides and proteins.[5] Chemical Science.

-

Peptide Macrocyclization Strategies: White, C. J., & Yudin, A. K. (2011). Contemporary strategies for peptide macrocyclization. Nature Chemistry.

-

Solid-Phase Synthesis of Heterocyclic Peptidomimetics: Fink, B. E., et al. (1999). Synthesis of peptidomimetics based on a quinoline core.[2] Journal of Organic Chemistry.

Disclaimer: This protocol is intended for research purposes only. The user is responsible for validating specific reaction conditions for their unique peptide sequences.

Sources

- 1. chemijournal.com [chemijournal.com]

- 2. researchgate.net [researchgate.net]

- 3. Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. users.ox.ac.uk [users.ox.ac.uk]

Application Note: Chemoselective Functionalization of the C5 Ester in 8-(Bromomethyl)quinoline Derivatives

[1]

Abstract & Strategic Overview

The functionalization of 8-(bromomethyl)quinoline-5-carboxylates presents a classic chemoselectivity paradox in medicinal chemistry. The molecule contains two distinct electrophilic sites:

-

The C5-Ester: A relatively stable carbonyl requiring nucleophilic activation or catalysis for substitution (e.g., amidation, hydrolysis).[1]

-

The C8-Bromomethyl Group: A highly reactive benzylic electrophile prone to

displacement, hydrolysis (to the alcohol), or oxidative degradation.[1]

The Challenge: Standard ester hydrolysis conditions (e.g., LiOH/THF/H

The Solution: This guide details two distinct workflows:

-

Route A (Direct Functionalization): Using mild, non-nucleophilic catalysis (TBD or Lanthanide) to derivatize the ester while preserving the alkyl bromide.

-

Route B (The "Safety-First" Retrosynthesis): Functionalizing the C5 position prior to installing the reactive bromide, utilizing the 8-methyl precursor.

Chemical Logic & Decision Pathways

The choice of protocol depends entirely on whether you have inherited the brominated material or are synthesizing it de novo.

Decision Tree: Workflow Selection

Figure 1: Strategic decision tree for selecting the appropriate synthetic workflow based on starting material availability.

Route A: Direct Functionalization (Preserving the Bromide)

Context: Use this route if you have purchased or inherited the 8-bromomethyl derivative and need to convert the ester to an amide. Mechanism: We utilize 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) , a bicyclic guanidine base.[1] It acts as a dual hydrogen-bond donor/acceptor, activating the ester carbonyl and the amine nucleophile simultaneously, allowing amidation to proceed at room temperature without displacing the benzylic bromide [1].

Protocol 1: TBD-Catalyzed Direct Aminolysis

Target: Conversion of Methyl Ester to Amide without C8-Br hydrolysis.

Reagents:

-

Substrate: Methyl 8-(bromomethyl)quinoline-5-carboxylate (1.0 equiv)

-

Nucleophile: Primary or Secondary Amine (1.2 equiv)[1]

-

Catalyst: TBD (0.1 – 0.2 equiv)

-

Solvent: Anhydrous THF or Toluene (dried over 4Å MS)

Step-by-Step Procedure:

-

Preparation: Flame-dry a 10 mL round-bottom flask and purge with Argon.

-

Dissolution: Dissolve the quinoline substrate (1.0 mmol) in anhydrous THF (5 mL).

-

Catalyst Addition: Add TBD (0.1 mmol, 14 mg). The solution may turn slightly yellow.

-

Nucleophile Addition: Add the amine (1.2 mmol) dropwise via syringe.

-

Reaction: Stir at 25°C for 4–12 hours. Monitor by TLC (System: 50% EtOAc/Hexane).

-

Note: Do NOT heat above 40°C. Higher temperatures increase the risk of the amine displacing the bromide (N-alkylation).

-

-

Quench: Dilute with DCM (20 mL) and wash immediately with saturated NH

Cl (10 mL).-

Why? The acidic wash removes TBD and protonates any unreacted amine, preventing it from reacting with the bromide during concentration.

-

-

Purification: Dry organic layer over Na

SO

Data Validation (Expected Results):

| Assay | Observation | Interpretation |

| 1H NMR | Singlet corresponds to intact -CH | |

| LC-MS | M+ and (M+2)+ | 1:1 Isotopic ratio confirms Bromine presence. |

| Yield | 65-85% | Lower yields usually due to purification loss, not conversion. |

Route B: The "Robust" Late-Stage Bromination

Context: This is the preferred industrial route. It involves functionalizing the chemically resilient 8-methyl precursor first, then installing the unstable bromide in the final step. Mechanism: Radical bromination using N-Bromosuccinimide (NBS) . The electron-deficient nature of the quinoline ring (especially with a C5-electron withdrawing group) actually stabilizes the radical intermediate at the C8-methyl position, making this highly regioselective [2].

Protocol 2: Two-Step Amidation-Bromination Sequence[1]

Step 1: Standard Amidation (Weinreb or Direct)

Since there is no bromide to worry about, you can use standard robust chemistry.

-

Reagents: 8-methylquinoline-5-carboxylic acid, Amine, HATU, DIPEA, DMF.[1]

-

Procedure: Mix Acid (1 equiv), HATU (1.1 equiv), and DIPEA (3 equiv) in DMF. Stir 10 min. Add Amine. Stir 2h.

-

Workup: Standard aqueous extraction.

Step 2: Regioselective Radical Bromination

Target: Installation of Br on the C8-methyl group.

Reagents:

-

Substrate: C5-Functionalized 8-methylquinoline (1.0 equiv)

-

Bromine Source: NBS (Recrystallized, 1.05 equiv)

-

Initiator: AIBN (0.1 equiv) or Benzoyl Peroxide

-

Solvent: CCl

(classic) or Trifluorotoluene (Green alternative), degassed.

Step-by-Step Procedure:

-

Setup: Dissolve substrate in solvent (0.1 M concentration). Add NBS and AIBN.

-

Degassing: Sparge with Argon for 15 minutes. Oxygen inhibits radical propagation.

-

Initiation: Heat to reflux (or 80°C).

-

Visual Cue: The reaction often turns orange (Br

generation) then pale yellow as the reaction completes.

-

-

Monitoring: Check NMR every 1 hour. Look for the disappearance of Ar-CH

(-

Caution: Over-reaction leads to the gem-dibromide (-CHBr

). Stop at 95% conversion.

-

-

Workup: Cool to 0°C to precipitate succinimide. Filter. Concentrate filtrate.

-

Purification: Rapid filtration through a short silica plug. Do not leave on silica for long periods (silica acidity can degrade the bromide).

Troubleshooting & Critical Parameters

The "Self-Destruct" Mechanism

A common failure mode is intermolecular polymerization . The quinoline nitrogen (N1) is a nucleophile.[1] If the free base is stored in concentrated solution, N1 can attack the C8-CH

Prevention Strategy:

-

Storage: Store 8-(bromomethyl) derivatives as Hydrobromide salts (protonated quinoline nitrogen) if possible, or at -20°C in the solid state.

-

Solvent: Avoid nucleophilic solvents (MeOH, EtOH, DMSO). Use DCM, CHCl

, or Toluene.

Analytical Signatures (1H NMR in CDCl )

| Moiety | Chemical Shift ( | Multiplicity | Diagnostic Value |

| Ar-CH | 2.70 – 2.90 ppm | Singlet | If present, bromination is incomplete. |

| Ar-CH | 5.00 – 5.30 ppm | Singlet | Sharp singlet confirms intact bromide. |

| Ar-CH | 4.80 – 4.95 ppm | Singlet/Broad | Indicates water contamination or basic workup failure. |

| Ar-CHBr | 6.80 – 7.10 ppm | Singlet | Result of excess NBS or too long reflux. |

References

-

TBD-Catalyzed Amidation

-

Regioselective Bromination of Quinolines

-

General Reactivity of 8-Aminoquinolines (C5 vs C8)

-

Direct Amidation Methodology (FeCl3 Alternative)

Sources

- 1. acgpubs.org [acgpubs.org]

- 2. semanticscholar.org [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Copper-catalyzed selective C5-H bromination and difluoromethylation of 8-aminoquinoline amides using ethyl bromodifluoroacetate as the bifunctional reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Copper-promoted C5-selective bromination of 8-aminoquinoline amides with alkyl bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. encyclopedia.pub [encyclopedia.pub]

Troubleshooting & Optimization

Purification strategies for Methyl 8-(bromomethyl)quinoline-5-carboxylate without chromatography

Ticket ID: PUR-MBQ-005 Subject: Non-chromatographic purification strategies for benzylic bromides Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Div.[1]

Executive Summary

Purifying Methyl 8-(bromomethyl)quinoline-5-carboxylate without chromatography is a classic process chemistry challenge.[1] The difficulty lies in the "Golden Triangle" of impurities:

-

Unreacted Starting Material (SM): Methyl 8-methylquinoline-5-carboxylate.[1]

-

Over-brominated Byproduct: Methyl 8-(dibromomethyl)quinoline-5-carboxylate.[1]

-

Reagent Byproducts: Succinimide (from NBS).

Chromatography on silica gel is often deleterious for benzylic bromides due to hydrolysis or irreversible adsorption. This guide provides a self-validating workflow relying on solubility differentials and chemical scavenging .

Module 1: The "Crude" Reality (Succinimide Removal)

User Query: "My reaction is complete, but the crude solid is sticky and contains significant succinimide. Can I wash it with water?"

Technical Response: While succinimide is water-soluble, aqueous washes pose a risk of hydrolyzing your reactive benzylic bromide to the alcohol (Methyl 8-(hydroxymethyl)quinoline-5-carboxylate), especially if the pH drifts.[1]

Recommended Protocol (The Anhydrous Filtration Method): Succinimide is highly insoluble in cold non-polar solvents (CCl₄, Heptane) and moderately insoluble in cold Chlorobenzene.

-

Cool Down: Chill the reaction mixture (typically in CCl₄, Benzene, or Chlorobenzene) to 0°C.

-

Precipitation: Succinimide will float or settle as a white solid.

-

Filtration: Filter quickly through a sintered glass funnel.

-

Pro-Tip: Do not wash the filter cake with polar solvents (like EtOAc), or you will re-dissolve the succinimide into your product. Wash with cold reaction solvent only.

-

-

Solvent Swap: Evaporate the filtrate to dryness. You now have a crude mixture of SM, Product (Mono), and Impurity (Di).

Workflow Visualization: Initial Isolation

Figure 1: Anhydrous removal of succinimide to prevent hydrolysis.

Module 2: Fractional Crystallization (The Separation)

User Query: "I have removed the succinimide, but NMR shows 10% starting material and 5% di-bromo product. How do I separate them?"

Technical Response: This is the critical step.[2] Benzylic bromides generally have higher melting points and different solubility profiles than their methyl precursors.

The "Acetonitrile Switch" Strategy: Quinoline derivatives often exhibit sharp solubility curves in Acetonitrile (MeCN).

-

Starting Material (Methyl-): High solubility in MeCN.[1]

-

Di-bromo Impurity: Variable, but often less soluble than the mono-bromo.[1]

-

Product (Bromomethyl-): Moderate solubility (crystallizes upon cooling).[1]

Protocol:

-

Dissolution: Dissolve the crude residue in boiling Acetonitrile (use minimum volume required to dissolve).

-

Hot Filtration: If any insoluble specs remain (likely traces of succinimide or polymerized material), filter while hot.

-

Slow Cooling: Allow the solution to cool slowly to room temperature, then to 4°C.

-

Harvest: Collect crystals.

-

Scenario A: If the Product crystallizes, the SM usually stays in the mother liquor.

-

Scenario B: If the Di-bromo impurity is significant, it often crystallizes first (due to higher MW/MP). In this case, filter off the first crop (Di-bromo enriched) and concentrate the mother liquor to crystallize the pure Mono-product.[1]

-

Alternative Solvent System: Ethyl Acetate / Heptane (1:3 ratio). Dissolve in hot EtOAc, then slowly add Heptane until turbidity persists.

Module 3: Chemical Scavenging (The "Nuclear" Option)

User Query: "Recrystallization isn't working. The di-bromo impurity persists.[1] Is there a chemical fix?"

Technical Response: Yes. If physical separation fails, you can chemically "repair" the mixture. The Diethyl Phosphite Method is a powerful, underutilized strategy to selectively reduce gem-dibromides and benzylic bromides back to lower oxidation states.

Note: This is a delicate operation.[2] Proceed with small-scale pilot first.

Mechanism:

Diethyl phosphite (

Protocol:

-

Dissolve crude mixture in THF/DCM.

-

Add 0.1 - 0.2 equivalents of Diethyl Phosphite and DIPEA (relative to the di-bromo impurity content calculated by NMR).

-

Stir at 0°C for 30-60 minutes.

-

Monitor strictly by HPLC/TLC.

-

Once Di-bromo is consumed, quench immediately with water and extract.

-

The resulting mixture now contains mostly Product and some regenerated SM (which is easier to remove by crystallization than the Di-bromo species).

Logic Diagram: Purification Decision Tree

Figure 2: Decision matrix for selecting the purification route based on impurity profile.

Summary Data & Troubleshooting

Solubility Profile (Estimated for Quinoline Esters)

| Solvent | Temperature | Solubility Behavior | Usage |

| Acetonitrile | Hot (80°C) | High | Primary Crystallization Solvent |

| Acetonitrile | Cold (0°C) | Low (Product), High (SM) | Separation of SM from Product |

| CCl₄ / PhCl | Cold | Very Low (Succinimide) | Workup / Filtration |

| Hexane/Heptane | All | Low | Anti-solvent |

| Water | All | Insoluble (Hydrolysis Risk) | Avoid (unless rapid wash) |

FAQ: Common Issues

Q: The product turned green/black during drying.

-

A: Benzylic bromides are unstable. Traces of acid (HBr) accelerate decomposition.

-

Fix: Store the solid over solid

or stabilize with a trace of copper wire if storing in solution. Ensure all solvent is removed under high vacuum at ambient temperature (do not heat >40°C).

Q: Can I use silica gel if I neutralize it?

-

A: If you must use chromatography, use Neutral Alumina or Silica gel pre-treated with 1% Triethylamine to neutralize acidic sites. Elute rapidly with Hexane/EtOAc.

References

-

Wohl-Ziegler Bromination (General): Djerassi, C. (1948). Brominations with N-Bromosuccinimide. Chemical Reviews, 43(2), 271–317. Link

-

Purification of Benzylic Bromides: Cantillo, D., et al. (2014).[3] Continuous Flow Bromination of Benzylic Compounds with N-Bromosuccinimide. The Journal of Organic Chemistry, 79(1), 223–229.[3] (Discusses non-chromatographic workups). Link

- Chemical Scavenging (Phosphite Method): Hirano, M., et al. (2003). A Facile Reduction of gem-Dibromides with Diethyl Phosphite. Journal of the Chemical Society, Perkin Transactions 1.

-

Quinoline Functionalization: Eswaran, S., et al. (2010). Synthesis and characterization of some new quinoline derivatives. European Journal of Medicinal Chemistry, 45(3), 957-966. Link

Sources

Technical Support Center: Navigating Nucleophilic Substitution on Methyl Esters

A Guide to Preventing Unwanted Hydrolysis

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the stability of methyl esters during nucleophilic substitution reactions. As a Senior Application Scientist, I've compiled this resource to provide not only troubleshooting protocols but also the underlying chemical principles to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions regarding the prevention of methyl ester hydrolysis.

Q1: Why is my methyl ester hydrolyzing during my nucleophilic substitution reaction?

Unintentional hydrolysis of your methyl ester to the corresponding carboxylic acid is a common side reaction that can significantly lower the yield of your desired product.[1][2] This occurs because the ester functional group is susceptible to attack by water, a reaction that can be catalyzed by either acidic or basic conditions present in your reaction mixture.[1][3] The presence of even trace amounts of water can be problematic, especially when coupled with elevated temperatures or prolonged reaction times.[2]

Q2: What are the primary culprits for introducing water into my reaction?

Water can be introduced from several sources. These include:

-

Solvents and Reagents: Using solvents and reagents that have not been properly dried is a primary source of water contamination.[4][5][6][7]

-

Atmospheric Moisture: Reactions open to the atmosphere can absorb moisture, especially on humid days.[5]

-

Glassware: Improperly dried glassware can retain a film of water on its surface.[5]

Q3: I need to use a base for my nucleophilic substitution. How can I avoid base-mediated hydrolysis (saponification)?

Base-catalyzed hydrolysis, or saponification, is a highly efficient and often irreversible reaction that converts your ester to a carboxylate salt.[3][8] To mitigate this, consider the following strategies:

-

Use of Non-Nucleophilic/Sterically Hindered Bases: Opt for bases that are sterically bulky, which disfavors their attack at the electrophilic carbonyl carbon of the ester.[9][10] Examples include diisopropylethylamine (DIPEA) or 2,6-lutidine.

-

Careful Control of Stoichiometry: Use the minimum effective amount of base required for your primary reaction.

-

Low Reaction Temperatures: Running the reaction at lower temperatures will decrease the rate of both the desired substitution and the undesired hydrolysis.[2]

Q4: Are there more robust alternatives to a methyl ester that I can use?

Yes, if hydrolysis of the methyl ester is a persistent issue, you might consider using a more sterically hindered ester, such as a tert-butyl ester. The bulky tert-butyl group provides steric protection to the carbonyl carbon, making it less accessible to nucleophilic attack by water or hydroxide ions.[1][11]

Troubleshooting Guide

This section provides a more in-depth, step-by-step approach to diagnosing and solving issues with methyl ester hydrolysis during nucleophilic substitution.

Identifying the Problem: Telltale Signs of Hydrolysis

The primary indicators of unintended ester hydrolysis are a lower-than-expected yield of your desired product and the presence of the corresponding carboxylic acid in your crude reaction mixture.[1] You can confirm the presence of the carboxylic acid using analytical techniques such as:

-

Thin-Layer Chromatography (TLC): The carboxylic acid will typically have a lower Rf value (be more polar) than the starting ester.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The appearance of a broad singlet corresponding to the acidic proton of the carboxylic acid in the 1H NMR spectrum is a clear indicator.

-

Infrared (IR) Spectroscopy: A broad O-H stretch characteristic of a carboxylic acid (around 2500-3300 cm-1) may be observed.

Visualizing the Competing Pathways

To effectively troubleshoot, it's crucial to understand the competing reactions. The following diagram illustrates the desired nucleophilic substitution pathway versus the undesired hydrolysis pathway.

Caption: Competing reaction pathways for a methyl ester.

Systematic Troubleshooting Workflow

Use the following decision tree to systematically identify and address the source of hydrolysis in your reaction.

Caption: A decision tree for troubleshooting ester hydrolysis.

Experimental Protocols

Protocol 1: Preparation of Anhydrous Solvents

Many organic reactions are sensitive to moisture, and ensuring your solvents are anhydrous is a critical first step.[5]

Materials:

-

Solvent to be dried (e.g., THF, Dichloromethane)

-

Appropriate drying agent (see table below)

-

Oven-dried round-bottom flask with a stir bar

-

Distillation apparatus or a solvent purification system

Procedure (using molecular sieves):

-

Activate 3Å or 4Å molecular sieves by heating them in an oven at 200-300°C for at least 3 hours under vacuum.

-

Allow the sieves to cool to room temperature in a desiccator.

-

Add the activated sieves to the solvent in a clean, dry flask (approximately 5-10% w/v).[5]

-

Allow the solvent to stand over the sieves for at least 24 hours.

-

For highly sensitive reactions, the solvent can be distilled from the drying agent under an inert atmosphere.

| Solvent | Recommended Drying Agent(s) |

| Tetrahydrofuran (THF) | Sodium/benzophenone, Calcium hydride, 4Å molecular sieves[7] |

| Dichloromethane (DCM) | Calcium hydride, Phosphorus pentoxide[7] |

| N,N-Dimethylformamide (DMF) | Barium oxide, 4Å molecular sieves[7] |

| Acetonitrile | Calcium hydride, 4Å molecular sieves[7] |

Protocol 2: Non-Aqueous Workup Procedure

Aqueous workups are a common source of ester hydrolysis.[1] A non-aqueous workup can help to preserve your product.

Procedure:

-

Once the reaction is complete, cool the mixture to room temperature.

-

If your reaction contains solid byproducts (e.g., salts), dilute the mixture with a dry, non-polar organic solvent (e.g., diethyl ether, ethyl acetate) and filter through a pad of celite or silica gel.

-

Wash the filter cake with additional dry solvent.

-

Concentrate the filtrate under reduced pressure to obtain your crude product.

-

Purify the crude product using non-aqueous methods such as column chromatography on silica gel or distillation.

If an aqueous wash is unavoidable, use ice-cold, saturated sodium bicarbonate or brine solutions to minimize the contact time and the rate of hydrolysis.[1][12] Always dry the organic layer thoroughly with an anhydrous drying agent like Na2SO4 or MgSO4 before solvent removal.[1][12]

Protocol 3: Utilizing Phase-Transfer Catalysis

For reactions involving a water-soluble nucleophile and an organic-soluble ester, phase-transfer catalysis (PTC) can be an excellent strategy to avoid hydrolysis by keeping the bulk of the reaction medium non-aqueous.[13][14][15][16]

General Concept: A phase-transfer catalyst (e.g., a quaternary ammonium salt like tetrabutylammonium bromide) transports the nucleophile from the aqueous phase to the organic phase where the ester is located.[13][14][15][16] This allows the reaction to proceed without the need for a co-solvent that dissolves all reactants, thereby minimizing the presence of water in the organic phase.

Illustrative Reaction Setup:

-

Organic Phase: Your methyl ester dissolved in a non-polar, aprotic solvent (e.g., toluene, dichloromethane).

-

Aqueous Phase: The nucleophile (as a salt, e.g., NaCN) dissolved in water.

-

Catalyst: A catalytic amount of a phase-transfer agent (e.g., Aliquat 336, tetrabutylammonium bromide).

The mixture is stirred vigorously to maximize the interfacial area between the two phases.

References

- Technical Support Center: Preventing Hydrolysis During the Workup of Esterific

- Detailed Methods for Drying and Purifying Common Organic Solvents in the Labor

-

Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase - PubMed. (URL: [Link])

- Preparing Anhydrous Reagents and Equipment - Moodle@Units. (URL: )

-

Drying solvents - Sciencemadness Wiki. (URL: [Link])

-

Drying Solvents - Chemistry LibreTexts. (URL: [Link])

-

Drying Organic Solutions - Organic Chemistry at CU Boulder. (URL: [Link])

-

Revision Notes - Hydrolysis of Esters with Acid or Alkali | Carboxylic Acids and Derivatives | Chemistry - 9701 | AS & A Level | Sparkl. (URL: [Link])

-

Mild alkaline hydrolysis of hindered esters in non-aqueous solution - Arkivoc. (URL: [Link])

-

hydrolysis of esters - Chemguide. (URL: [Link])

-

General procedures for the purification of Esters - Chempedia - LookChem. (URL: [Link])

-

NUCLEOPHILIC SUBSTITUTION REACTION SEM-2, CC-3 PART-11, PPT-26 CONTENTS Phase Transfer Catalyst (PTC) Salt Effect and S. (URL: [Link])

-

Enantioconvergent nucleophilic substitution via synergistic phase-transfer catalysis - University of Edinburgh Research Explorer. (URL: [Link])

-

Synthesis and enzymatic hydrolysis of esters, constituting simple models of soft drugs. (URL: [Link])

-

Quantitative structure-metabolism relationships: steric and nonsteric effects in the enzymatic hydrolysis of noncongener carboxylic esters - PubMed. (URL: [Link])

-

Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products - ijirset. (URL: [Link])

-

Saponification (Base Hydrolysis) of Organic Materials - CalTech GPS. (URL: [Link])

-

Phase Transfer Catalysis | Dalal Institute. (URL: [Link])

-

4.7 hydrolysis of esters. (URL: [Link])

-

Comparison of Chemical and Enzymatic Methods for the Transesterification of Waste Fish Oil Fatty Ethyl Esters with Different Alcohols | ACS Omega. (URL: [Link])

-

Saponification-Typical procedures - OperaChem. (URL: [Link])

- preventing hydrolysis of 5-Azidopentanoic acid ethyl ester during reactions - Benchchem. (URL: )

-

Basic Hydrolysis of Esters - Saponification - Master Organic Chemistry. (URL: [Link])

-

Reflux, Isolation and Purification of Esters – HSC Chemistry - Science Ready. (URL: [Link])

-

Substitution and Elimination at Saturated Carbons - Free Sketchy MCAT Lesson. (URL: [Link])

-

Bases / Nucleophiles - TigerWeb. (URL: [Link])

-

Bulky Bases in Elimination Reactions - Master Organic Chemistry. (URL: [Link])

-

A green and efficient two-step enzymatic esterification-hydrolysis method for enrichment of c9,t11-CLA isomer based on a three-liquid-phase system - RSC Publishing. (URL: [Link])

-

Instances of non-electrolyte solvation leading to less pronounced rate enhancements of ester hydrolyses in dipolar aprotic solvents: the possibility of hydrolysis via conjugate base formation in the case of ethyl indole-2-carboxylate and methyl 4-pyridylacetate - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (URL: [Link])

-

Phase-transfer catalyst - Wikipedia. (URL: [Link])

-

Ch21: Which bases? - University of Calgary. (URL: [Link])

-

7.7 Other Reactions of Carboxylic Acid Derivatives – Organic Chemistry II - KPU Pressbooks. (URL: [Link])

-

Active esters and resins in peptide synthesis: the role of steric hindrance - RSC Publishing. (URL: [Link])

-

Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). (URL: [Link])

-

Substitution and Elimination Reactions (Continued) - Carbondr. (URL: [Link])

-

What Makes A Good Leaving Group? - Master Organic Chemistry. (URL: [Link])

-

Why does leaving group leave in substitution reaction? - Quora. (URL: [Link])

-

Lab5 procedure esterification. (URL: [Link])

-

Acids & Bases - MSU chemistry. (URL: [Link])

-

Nucleophilic Acyl Substitution. (URL: [Link])

-

How to separate ester from DMF(as a solvent) without hydrolysis of the ester? (URL: [Link])

-

Purification of esterification mixtures w/o high vac : r/Chempros - Reddit. (URL: [Link])

-

Hydrolysis of chiral methyl ester : r/Chempros - Reddit. (URL: [Link])

-

Nucleophilic acyl substitution: synthesis of methyl esters - YouTube. (URL: [Link])

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. Detailed Methods for Drying and Purifying Common Organic Solvents in the Laboratory - Oreate AI Blog [oreateai.com]

- 5. moodle2.units.it [moodle2.units.it]

- 6. Drying solvents - Sciencemadness Wiki [sciencemadness.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. thecarbondr.com [thecarbondr.com]

- 11. Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. spcmc.ac.in [spcmc.ac.in]

- 14. ijirset.com [ijirset.com]

- 15. dalalinstitute.com [dalalinstitute.com]

- 16. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]

Optimizing reaction temperature for SN2 displacement of 8-bromomethyl quinolines

Technical Support Center: 8-Bromomethyl Quinoline Functionalization

Introduction: The "Peri-Effect" & Thermal Sensitivity

Welcome to the technical support hub for quinoline functionalization. You are likely here because your reaction with 8-bromomethyl quinoline (8-BMQ) is either stalling, decomposing into black tars, or yielding inseparable mixtures.

Unlike standard benzyl bromides, 8-BMQ presents two distinct physicochemical challenges that dictate strict temperature control:

-

The Peri-Interaction (Steric Strain): The C8-substituent is sterically crowded by the proton at C1 (the peri position). This steric clash raises the activation energy (

) for the nucleophilic attack, often requiring higher temperatures than a standard benzylic SN2. -

Self-Quaternization (The "Black Tar" Pathway): The quinoline nitrogen is basic. At elevated temperatures or high concentrations, the nitrogen of one molecule attacks the bromomethyl group of another, leading to rapid intermolecular polymerization (quaternary ammonium salts).

This guide balances these opposing forces to help you find the thermodynamic "Goldilocks Zone."

Part 1: Diagnostic Matrix

Identify your issue based on visual and analytical observations.

| Symptom | Observation | Root Cause | Temperature/Process Fix |

| Rapid Darkening | Reaction turns black/tarry within min/hours. | Self-Quaternization. High temp or concentration favors intermolecular N-alkylation. | Cool Down. Run at 0°C. Dilute reaction mixture (0.05 M). |

| Stalled Conversion | SM remains >40% after 24h. | Peri-Strain Barrier. Nucleophile cannot penetrate the H1-C8 steric shield. | Mild Heat. Increase T to 40–50°C (carefully). Switch to polar aprotic solvent (DMF). |

| Precipitate Forms | White/Yellow solid crashes out early. | Product/Salt Insolubility. The SN2 product or HBr salt is insoluble in ether/MeCN. | Check pH. If product is amine, free base it. If salt is desired, filter and characterize. |

| Hydrolysis | Alcohol (8-hydroxymethyl) detected in LCMS. | Moisture Ingress. Temperature too high in wet solvent. | Dry & Cryo. Use anhydrous solvents. Lower T reduces solvolysis rate relative to SN2. |

Part 2: Troubleshooting Guides & FAQs

Q1: "I’m following a standard benzyl bromide protocol (Reflux in MeCN), but my reaction turns to tar. Why?"

A: You are triggering the Intermolecular Self-Quaternization Cascade .

Standard benzyl bromides lack a basic nitrogen atom. In 8-BMQ, the quinoline nitrogen is a nucleophile. At reflux (

Corrective Action:

-

Lower the Temperature: Start at

. Allow the reaction to warm to Room Temperature (RT) only if monitoring shows no conversion after 2 hours. -

Inverse Addition: Do not add the nucleophile to the bromide. Add the bromide solution slowly to the nucleophile. This keeps the concentration of electrophile low relative to the nucleophile, statistically favoring the desired SN2 over self-destruction.

Q2: "My nucleophile is bulky (e.g., a secondary amine). The reaction is dead at RT. Should I heat it?"

A: Yes, but you must respect the Peri-Threshold . The C1-proton creates a "steric gate" at the C8 position. For bulky nucleophiles, the transition state energy is significantly higher.

Optimization Protocol:

-

Solvent Switch: Move from MeCN or THF to DMF or DMSO . The high dielectric constant stabilizes the charged transition state of the SN2 mechanism, effectively lowering

without needing dangerous heat [1]. -

Step-Wise Heating: Do not jump to reflux. Heat in

increments ( -

The Ceiling: Do not exceed

. Above this, decomposition usually outpaces substitution.

Q3: "I see a new spot on TLC that isn't product or SM. Is it the N-alkylated isomer?"

A: It is possible, but less likely if you are using a soft nucleophile. If you are using an ambident nucleophile (like an enolate or indole), the temperature dictates the Hard/Soft Acid-Base (HSAB) selectivity.

-

Low Temp (

): Favors Kinetic Control (C-alkylation for enolates). -

High Temp (

): Favors Thermodynamic Control, but also increases N-alkylation (quaternization) of the quinoline ring itself.

Verification: Perform a mini-workup and take a crude NMR. If you see a downfield shift of the quinoline protons (especially H2 and H4), you have quaternized the ring nitrogen.

Part 3: Standardized Optimization Protocol (SOP)

Use this protocol as your baseline experimental design.

Reagents:

-

Substrate: 8-(Bromomethyl)quinoline (1.0 eq)

-

Nucleophile: Amine/Thiol/Alkoxide (1.2 – 1.5 eq)

-

Base:

(2.0 eq) or DIPEA (1.5 eq) -

Solvent: Anhydrous MeCN (0.1 M) or DMF (if bulky Nu)

Workflow:

-

Preparation: Dissolve Nucleophile and Base in solvent. Cool to

under -

Addition: Dissolve 8-BMQ in a minimal amount of solvent. Add this solution dropwise to the nucleophile mixture over 15–30 minutes.

-

Rationale: Keeps [R-Br] low to prevent self-quaternization.

-

-

Incubation: Stir at

for 1 hour. -

Checkpoint 1: Analyze by TLC/LCMS.

-

If <10% conversion: Warm to RT.

-

If >50% conversion: Maintain

.[1]

-

-

Optimization: If reaction stalls at RT after 4 hours, heat to

. -

Quench: Pour into ice-water (if DMF) or filter salts (if MeCN) to stop thermal degradation immediately.

Part 4: Visualizing the Reaction Landscape

Figure 1: Reaction Pathways & Thermal Risks

This diagram illustrates the competition between the desired SN2 pathway and the thermal decomposition routes.

Caption: Figure 1. Kinetic competition between desired SN2 substitution (Green) and self-quaternization/polymerization (Red).

Figure 2: Temperature Optimization Decision Tree

Follow this logic flow to determine the optimal temperature for your specific nucleophile.

Caption: Figure 2. Step-wise temperature escalation protocol to avoid thermal decomposition.

References

-

Ökten, S., et al. (2016).[2] "Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles." ACG Publications.[2]

-

Zou, Y., et al. (2020).[3] "Cu(0)-catalyzed [3 + 2 + 1] annulation strategy... enabling the synthesis of 8-acylquinolines."[3] ResearchGate.

-

Streitwieser, A. (n.d.). "Effect of Allylic Groups on SN2 Reactivity." National Institutes of Health (PMC).

-

Master Organic Chemistry. (2012). "The SN2 Reaction Mechanism: Sterics and Kinetics."

Sources

Troubleshooting low conversion rates in quinoline alkylation reactions

Status: Online | Ticket Queue: Low | Specialist: Senior Application Scientist

Welcome to the Quinoline Functionalization Hub

Subject: Troubleshooting Low Conversion & Regioselectivity in Alkylation Reactions Audience: Medicinal Chemists, Process Development Scientists

You are likely here because your quinoline substrate—a privileged scaffold in antimalarial and anticancer therapeutics—is refusing to alkylate efficiently. The nitrogen atom in the quinoline ring is a "double agent": it activates the ring for nucleophilic attack (good for Minisci) but deactivates it for electrophilic attack and poisons transition metal catalysts (bad for C-H activation).

This guide treats your chemical problem as a support ticket. Select the error code below that matches your observation.

Ticket #101: Minisci Reaction (Radical) Stalled

Symptom: Starting material remains unconsumed despite full consumption of the radical precursor (e.g., carboxylic acid, alkyl halide). Diagnosis: The "Radical Mismatch." The nucleophilic alkyl radical is terminating (dimerizing) faster than it attacks the quinoline because the quinoline is not sufficiently electron-deficient.

Root Cause Analysis

The Minisci reaction relies on the attack of a nucleophilic alkyl radical onto a protonated quinoline.

-

Acidity Failure: If the pH is not low enough (< 2.0), the quinoline exists as a free base. The free base is electron-rich and repels the nucleophilic alkyl radical.

-

Oxidant Crash: In thermal methods (Ag/Persulfate), the oxidant often decomposes the radical precursor too quickly, leading to alkyl-alkyl dimerization rather than heteroarylation.

Troubleshooting Protocol (The "Acid-First" Fix)

-

Step 1: The pH Check (Self-Validating Step)

-

Take an aliquot. If using a biphasic system (DCM/Water), measure the aqueous layer pH. It must be < 2.0.[1]

-

Correction: Add TFA (Trifluoroacetic acid) or H₂SO₄. The quinolinium species is the reactive electrophile, not the quinoline.

-

-

Step 2: Slow Addition Strategy

-

Do not dump the oxidant/radical precursor at once.

-

Protocol: Syringe pump addition of the radical precursor (e.g., carboxylic acid + peroxydisulfate) over 2–4 hours maintains a low steady-state concentration of radicals, favoring the bimolecular reaction with quinoline over radical homocoupling.

-

-

Step 3: Temperature Modulation

-

Standard thermal Minisci runs at 60–80°C. If conversion is <20%, lower the temperature to 40°C but increase the acid concentration. This reduces the rate of radical disproportionation.

-

Visual Workflow: Minisci Decision Tree

Figure 1: Decision logic for rescuing stalled radical alkylation reactions.

Ticket #205: Catalyst Poisoning in C-H Activation

Symptom: No product formation in Pd, Rh, or Ir-catalyzed alkylation. Catalyst precipitates or turns into an inactive black suspension ("Pd black") immediately.

Diagnosis: Nitrogen Coordination Poisoning.[2] The quinoline nitrogen lone pair binds tightly to the metal center (

The "N-Oxide" Bypass Protocol

To fix this, you must mask the nitrogen. The most robust method is the Fagnou/Chang N-Oxide Strategy . The N-oxide oxygen acts as a directing group (activating C8) rather than a poison.

Experimental Workflow (C8-Alkylation):

-

Oxidation: Treat Quinoline with

-CPBA (1.1 equiv) in DCM (RT, 2h) -

Alkylation:

-

Substrate: Quinoline

-oxide (1.0 equiv). -

Catalyst:

(5 mol%). -

Ligand:

or XPhos (essential for sterics). -

Reagent: Alkyl bromide or Arene.

-

Base:

or -

Solvent: Toluene, 110°C.

-

-

Reduction (Post-reaction): Treat crude with Zn dust/Acetic acid to restore the quinoline.

Why this works: The

Ticket #308: Regioselectivity Chaos (C2 vs C4 vs C8)

Symptom: You want C2-alkylated quinoline, but you get a mixture of C2, C4, and C5/C8 isomers.

The Regioselectivity Matrix:

| Desired Position | Recommended Strategy | Mechanism | Key Reagent |

| C2 (Nucleophilic) | Organolithium Addition | Addition-Elimination | |

| C2 (Radical) | Minisci (Steric Control) | Radical Attack | Carboxylic Acid + |

| C4 (Radical) | Minisci (Electronic) | Radical Attack | Requires C2-blocking group |

| C8 (Metal) | N-Oxide Activation | Directed C-H Activation | |

| C5 (Metal) | Lewis Acid Blocking | Remote C-H Activation |

Protocol: C2-Selective Nucleophilic Alkylation (Chichibabin-type)

Use this when Minisci gives inseparable mixtures.

-

Setup: Flame-dried flask, Argon atmosphere.

-

Addition: Dissolve Quinoline (1.0 equiv) in dry THF at 0°C.

-

Reagent: Add

or-

Observation: Solution turns deep red/orange (formation of dihydroquinoline anion).

-

-

The Critical Step (Oxidation): The reaction stops at the dihydro-stage. You must add an oxidant to aromatize.

-

Reagent: DDQ (1.2 equiv) or dry air bubbling for 2 hours.

-

Note: Without oxidation, the intermediate decomposes upon aqueous workup, returning starting material.

-

Ticket #412: Photoredox "Lights On, Nobody Home"

Symptom: Using blue LEDs and an Ir/Ru catalyst, but zero conversion. Diagnosis: Oxygen Quenching or Radical Precursor Instability.

Troubleshooting Steps:

-

Degassing is Non-Negotiable: Excited state photocatalysts (especially Iridium species) are quenched by triplet oxygen at diffusion-controlled rates.

-

Fix: Freeze-pump-thaw (3 cycles) or vigorous Argon sparging (20 mins) is required.

-

-

Halide Sensitivity: If your quinoline contains a Bromine or Iodine, standard photoredox conditions (reductive quenching) will likely dehalogenate the ring before alkylating it.

-

Fix: Switch to an Oxidative Quenching Cycle using a persulfate co-oxidant, which avoids generating the highly reducing species that attacks aryl halides.

-

Visual Pathway: C-H Activation vs. N-Oxide Route

Figure 2: Strategic divergence for transition metal catalysis. N-oxide routes unlock C8; Lewis Acids unlock C2/C5.

References

-

Minisci Reaction Fundamentals: Minisci, F., et al. "Nucleophilic character of alkyl radicals: Selective alkylation of pyridine and quinoline." Tetrahedron, 1971. Link

-

N-Oxide C8 Activation: Leclerc, J. P., & Fagnou, K. "Palladium-catalyzed cross-coupling reactions of pyridine N-oxides." Angewandte Chemie International Edition, 2006. Link

-

C8-Alkylation via Rhodium: Cho, S. H., et al. "Direct C-H arylations of quinoline N-oxides: Remote activation." Journal of the American Chemical Society, 2008. Link

-

Photoredox Minisci: Proctor, R. S., et al. "Photoredox-catalyzed Minisci reactions: A mild approach." Chemical Science, 2014. Link

-

Lewis Acid Blocking: Kanyiva, K. S., et al. "Lewis Acid-Catalyzed Regioselective C-H Alkylation." Organic Letters, 2016. Link

Sources

Solubility solutions for Methyl 8-(bromomethyl)quinoline-5-carboxylate in aqueous buffers

Introduction: Understanding the Molecule

Methyl 8-(bromomethyl)quinoline-5-carboxylate is a bespoke research compound characterized by three key functional domains: a hydrophobic quinoline core, a hydrolytically sensitive methyl ester, and a highly reactive bromomethyl group. This unique combination presents significant challenges for achieving stable solubility in aqueous buffers, a critical requirement for most biological and biochemical assays.

The quinoline ring system is inherently nonpolar, leading to poor aqueous solubility. Furthermore, the compound's two reactive sites—the ester and the alkyl bromide—dictate careful selection of pH and buffer components to prevent degradation during experimentation. This guide provides a systematic approach to overcoming these challenges, ensuring both solubility and stability for reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: I've added my Methyl 8-(bromomethyl)quinoline-5-carboxylate directly to my aqueous buffer, and it won't dissolve. What's wrong?

This is the most common issue. The compound is highly hydrophobic and is not expected to dissolve directly in aqueous systems. Direct addition will almost certainly result in insoluble particulates. The recommended method is to first prepare a concentrated stock solution in a water-miscible organic solvent and then dilute this stock into your final aqueous buffer.

Q2: What is the best organic solvent to make a stock solution?

Dimethyl sulfoxide (DMSO) is the recommended starting solvent due to its high solubilizing power and miscibility with water. Other options include N,N-Dimethylformamide (DMF) or ethanol. Always use the highest purity, anhydrous grade solvent available to minimize compound degradation.

Q3: Can I heat the mixture or sonicate it to force dissolution?

Gentle warming (e.g., to 37°C) and sonication can be used cautiously to aid the initial dissolution in the organic stock solvent. However, prolonged or excessive heating should be avoided. The bromomethyl group is reactive and can degrade with heat. Never heat the compound in your final aqueous buffer, as this will accelerate hydrolysis.

Q4: My compound dissolves after dilution from a DMSO stock, but then it precipitates over time. Why is this happening?

This indicates that the final concentration of your compound exceeds its solubility limit in the aqueous buffer, even with the presence of a small amount of co-solvent (DMSO). The solution is likely supersaturated and thermodynamically unstable. You will need to either decrease the final compound concentration or employ more advanced solubilization techniques as detailed in the Troubleshooting Guide below.

Q5: I suspect my compound is degrading in the buffer. What are the signs and causes?

Degradation is a critical concern. The two primary pathways are:

-

Hydrolysis of the bromomethyl group: The -CH2Br group can react with water or nucleophilic buffer components to form the less active alcohol derivative (-CH2OH).

-

Hydrolysis of the methyl ester: The ester can be cleaved, especially at pH extremes (acidic or basic), to form the corresponding carboxylic acid.[1][2][3]

Signs of degradation include a loss of biological activity, the appearance of new peaks in analytical analyses (like HPLC or LC-MS), or a gradual change in the solution's appearance. The primary cause is often an inappropriate choice of buffer type or pH.

In-Depth Troubleshooting Guide

This section provides systematic, step-by-step protocols to address solubility and stability issues.

Problem 1: Initial Dissolution Failure & Co-Solvent Optimization

Your primary goal is to create a homogenous solution. The most direct method is using a water-miscible organic co-solvent.[4][5]

Solution: The Co-Solvent Dilution Method

This protocol establishes a baseline for achieving solubility.

Experimental Protocol:

-

Stock Solution Preparation: Weigh out the required amount of Methyl 8-(bromomethyl)quinoline-5-carboxylate and dissolve it in a minimal volume of anhydrous DMSO to create a high-concentration stock (e.g., 10-50 mM). Ensure complete dissolution, using gentle vortexing or brief sonication if necessary.

-

Serial Dilution: Perform serial dilutions of your concentrated stock solution with your final aqueous buffer to reach the desired working concentration.

-

Critical Observation: After dilution, immediately inspect the solution for any signs of precipitation (cloudiness, Tyndall effect, or visible particles). A common practice in cell-based assays is to keep the final DMSO concentration at or below 0.5% to avoid solvent-induced toxicity.[6]

-

Solubility Assessment: If precipitation occurs, the final concentration is too high for that specific co-solvent percentage. You must either lower the final compound concentration or increase the co-solvent percentage (if your experimental system can tolerate it).

Data Summary: Common Co-Solvents

| Co-Solvent | Properties | Typical Final Conc. (Cell-based assays) |

| DMSO | High solubilizing power, aprotic | < 0.5% |

| Ethanol | Protic, can be less toxic than DMSO | < 1% |

| Propylene Glycol | Less volatile, often used in formulations | Variable, system-dependent |

Problem 2: Precipitation After Initial Success

If the compound precipitates out of the co-solvent/buffer mixture over minutes or hours, more advanced formulation strategies are required.

Solution A: pH Adjustment

The quinoline nitrogen atom is basic and can be protonated at acidic pH.[7][8][9] This creates a charged species, which is often more water-soluble than the neutral form.[10][11][12] The pKa of the quinoline nitrogen is approximately 4.9.[7][8] Therefore, adjusting the pH below this value will increase the proportion of the more soluble, protonated form.

Experimental Protocol:

-

Determine pH Stability: Before proceeding, test the stability of the compound's ester group at low pH. Incubate the compound in a low pH buffer (e.g., pH 4.0 citrate buffer) and monitor for degradation via HPLC over time. Acid-catalyzed hydrolysis of the ester is a potential risk.[3]

-

Prepare Acidic Buffer: Choose a buffer with a pKa appropriate for the desired pH range (e.g., acetate or citrate for pH 4-5).

-